1,3-Diisopropenylbenzene
Overview
Description
1,3-Diisopropenylbenzene is an aromatic hydrocarbon with the formula C6H4[C(CH3)=CH2]2 . It is a colorless liquid and is one of three isomeric diisopropylbenzenes .
Synthesis Analysis
This compound is prepared by thermal isomerization of 1,4-diisopropylbenzene over a solid acid catalyst . In addition, it has been synthesized via inverse vulcanization from S8 . Another method involves free-radical-initiated oxidative polymerization .Molecular Structure Analysis
The molecular weight of 1,3-Diisopropenylbenzene is 158.24 . Its chemical formula is C12H14 . The exact mass is 158.11 .Chemical Reactions Analysis
1,3-Diisopropenylbenzene is the principal industrial precursor to resorcinol via the Hock rearrangement . It also forms hydroperoxides, which are of interest as radical initiators for polymerization .Physical And Chemical Properties Analysis
This compound has a boiling point of 231 °C and a density of 0.925 g/mL at 25 °C . It is stored at a temperature of 2-8°C .Scientific Research Applications
Application 1: Infrared (IR) Transmissive Polymeric Materials
- Summary of the Application: 1,3-Diisopropenylbenzene is used in the synthesis of sulfur copolymers via the inverse vulcanization of 1,3,5-benzenetrithiol (BTT) and elemental sulfur. These sulfur copolymers are used as infrared (IR) transmissive polymeric materials for optical elements .
- Methods of Application: The approach involves the inverse vulcanization of 1,3,5-benzenetrithiol (BTT), which has a relatively simple IR absorption because of its symmetric structure, and elemental sulfur, which is mostly IR inactive .
- Results or Outcomes: This strategy resulted in approximately 1 mm thick windows with an ultrahigh refractive index (nav > 1.9) and high mid−wave infrared (MWIR) and LWIR transmission, without any significant decline in thermal properties .
Application 2: Synthesis of Lead Sulfide Nanocrystals
- Summary of the Application: 1,3-Diisopropenylbenzene is used in the synthesis of lead sulfide nanocrystals within a solution processable sulfur ‘inverse vulcanization’ polymer thin film matrix .
- Methods of Application: The synthesis of lead sulfide nanocrystals within a solution processable sulfur ‘inverse vulcanization’ polymer thin film matrix was achieved from the in situ thermal decomposition of lead(II) n-octylxanthate .
- Results or Outcomes: Examination of the film morphology by scanning electron microscopy showed that beyond a certain precursor concentration the nanocrystals formed were not only within the film but also on the surface suggesting a loading limit within the polymer .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-bis(prop-1-en-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-8H,1,3H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVPVTPPYGGAEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30352-78-4 | |
Record name | Benzene, 1,3-bis(1-methylethenyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30352-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7027546 | |
Record name | m-Bis(1-methylvinyl)benzene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7027546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [EPA ChAMP: Initial Risk-Based Prioritization] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Benzene, 1,3-bis(1-methylethenyl)- | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Diisopropenylbenzene | |
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URL | https://haz-map.com/Agents/19253 | |
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Vapor Pressure |
0.16 [mmHg] | |
Record name | 1,3-Diisopropenylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19253 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3-Diisopropenylbenzene | |
CAS RN |
3748-13-8 | |
Record name | 1,3-Diisopropenylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3748-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Diisopropenylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003748138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-bis(1-methylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | m-Bis(1-methylvinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-bis(1-methylvinyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.043 | |
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Record name | 1,3-DIISOPROPENYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/536PC64795 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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